

quantifying Indalpine in human plasma

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Compound Focus: Indalpine

CAS No.: 63758-79-2

Cat. No.: S530596

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Detailed Methodology

Sample Preparation and Extraction:

- **Internal Standard:** Quinine sulfate.
- **Extraction Process:** The method involved extracting the analytes from the plasma or urine matrix. The mean recovery rates were:
 - **86.8%** for **Indalpine** from plasma.
 - **86.4%** for the metabolite (PK) from plasma.
 - **82.5%** for **Indalpine** from urine [1].

Chromatographic Conditions: While the search results do not provide exhaustive details on the exact column, mobile phase composition, and flow rate used in the 1987 study, the general parameters for such a method are summarized below. You would need to optimize these for your specific equipment.

Parameter	Specification / Suggested Starting Point
Detection	Fluorometric detector
Wavelengths	Not specified in the retrieved abstracts
Column	Not specified (a reverse-phase C18 column is typical for such analyses)
Mobile Phase	Not specified

Parameter	Specification / Suggested Starting Point
Flow Rate	Not specified
Injection Volume	Not specified
Run Time	Not specified

Method Validation: The method was validated with the following key parameters [1]:

Validation Parameter	Result
Sensitivity (LLOQ)	5 ng/mL for both Indalpine and PK in plasma and urine
Accuracy (Recovery)	See recovery rates in "Extraction Process" above
Selectivity	Capable of resolving Indalpine, its major metabolite (PK), and the internal standard

Application & Pharmacokinetic Data

This validated method was successfully applied in a pharmacokinetic study, generating the following data from a single oral 100 mg dose of **Indalpine** in 8 healthy volunteers [1].

Key Pharmacokinetic Parameters of Indalpine and its Metabolite:

Parameter	Indalpine (I)	Metabolite (PK)
Peak Plasma Time (t~max~)	2.1 hours (average)	2.6 hours (average)
Elimination Half-Life (t~1/2~)	10.4 hours (mean)	11.9 hours (mean)
Mean Absorption Half-Life	0.8 hours	-

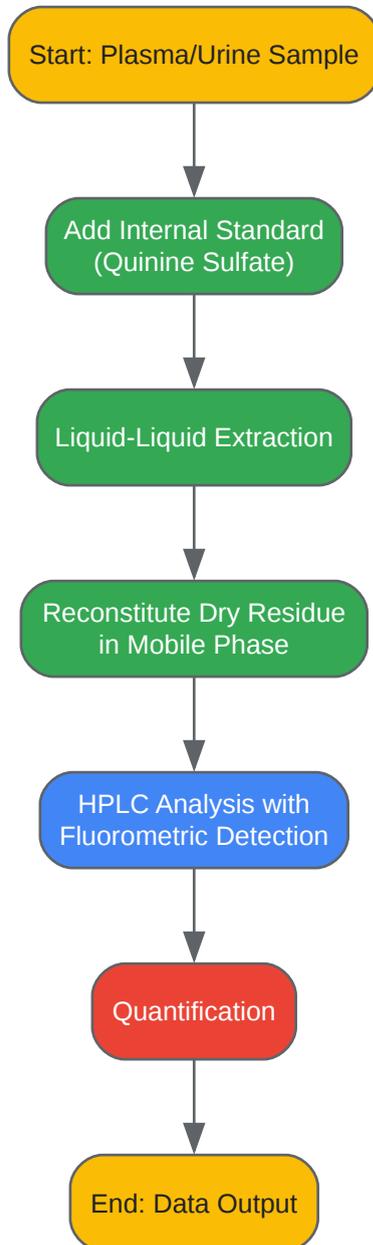
Parameter	Indalpine (I)	Metabolite (PK)
Mean Volume of Distribution (V _d)	878 L	-
Mean Clearance	58 L/h	-
Excreted Unchanged in Urine (12h)	3%	Not detected

The method was also used to measure steady-state concentrations in patients during chronic oral administration (50 mg three times daily). The mean plasma concentrations 10 hours post-dose were **116 ng/mL for Indalpine** and **43 ng/mL for the metabolite PK** [1].

Experimental Workflow

The diagram below outlines the key steps of the analytical protocol.

Figure 1. Experimental Workflow for Indalpine Quantification



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Important Considerations and Modern Context

- **Information is Historical:** The core method described is from **1987**. Pharmaceutical bioanalysis has advanced significantly since then, with techniques like LC-MS/MS now being the gold standard for high sensitivity and selectivity [2].

- **Lack of Detailed Chromatographic Conditions:** As noted in the table, crucial parameters are missing from the available abstract and would require optimization or retrieval of the full text.
- **Modern Best Practices:** Current guidelines, such as the AGNP Therapeutic Drug Monitoring consensus, emphasize the need for validated methods and critical re-evaluation of historical data [2]. Modern methods would also involve a more thorough investigation of the metabolic pathway, especially since no conjugated metabolite was found in urine despite the method's capability to measure it [1].

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References

1. HPLC Determination of Indalpine and Its Major Metabolite ... [pubmed.ncbi.nlm.nih.gov]
2. Automated Interlaboratory Comparison of Therapeutic ... [mdpi.com]

To cite this document: Smolecule. [quantifying Indalpine in human plasma]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b530596#quantifying-indalpine-in-human-plasma>]

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